Tetragastrin hydrochloride

Description

Historical Context of Gastrin Peptide Discovery and Analog Development

The journey to understanding gastrin and its analogs began in 1905 when John Sydney Edkins first proposed the existence of a hormone, which he named gastrin, that stimulates gastric acid secretion. wikipedia.orgcambridge.org However, it took nearly six decades for this hypothesis to be definitively confirmed. In 1964, Hilda Tracy and Roderic Alfred Gregory at the University of Liverpool successfully isolated and determined the structure of two almost identical heptadecapeptide amides from hog antral mucosa, which they identified as gastrins. wikipedia.orgcambridge.org This breakthrough paved the way for extensive research into the physiological roles of gastrin and the development of synthetic analogs.

The primary stimulus for gastrin secretion is the presence of peptides and certain amino acids in the stomach. colostate.edu Gastrin is produced by G cells in the stomach's pyloric antrum, as well as in the duodenum and pancreas. wikipedia.org It exists in several forms, with gastrin-34 ("big gastrin"), gastrin-17 ("little gastrin"), and gastrin-14 (B1141676) ("minigastrin") being the main variants. wikipedia.org

The development of gastrin analogs was driven by the need to understand structure-activity relationships and to create tools for research and potential therapeutic applications. acs.orgroyalsocietypublishing.org An early and significant analog was pentagastrin (B549294), which incorporates the C-terminal five amino acids of gastrin and was found to elicit a maximal acid secretion response similar to histamine (B1213489), but with fewer side effects. colostate.edujpp.krakow.pl The development of various analogs, including radiolabeled versions, has been crucial for studying gastrin receptor distribution and function, particularly in the context of tumors that overexpress these receptors. acs.orgsnmjournals.orgnih.gov

Characterization of Tetragastrin (B1682758) as the Minimal Bioactive Gastrin Fragment

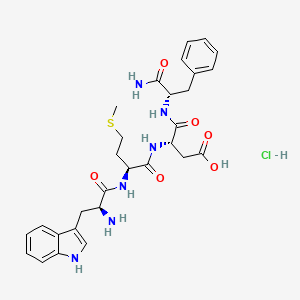

A pivotal discovery in gastrin research was the identification of the minimal peptide sequence required for biological activity. Researchers found that the C-terminal tetrapeptide amide of gastrin, consisting of the sequence L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide, possessed the full physiological and pharmacological activity of the parent hormone. nih.govportlandpress.com This tetrapeptide was named tetragastrin. nih.govportlandpress.com

Tetragastrin, with the chemical formula C29H36N6O6S, is a potent stimulant of gastric acid secretion. nih.govontosight.ai Its biological effects are mediated through its binding to gastrin receptors in the stomach. ontosight.ai The discovery that such a small fragment retained full bioactivity was significant for several reasons. It provided a more manageable molecule for studying the structural requirements for receptor binding and activation. royalsocietypublishing.org Furthermore, it opened up avenues for the synthesis of numerous analogs to explore structure-function relationships and to develop potential therapeutic agents. royalsocietypublishing.orgnih.govacs.org

The biological activity of tetragastrin is not limited to gastric acid secretion. Studies have shown its involvement in stimulating mucin metabolism in the gastric mucosa. nih.govkarger.comphysiology.orgphysiology.org This effect is mediated through the CCK-B/gastrin receptor and contributes to the protective functions of the gastric lining. nih.govkarger.com

Overview of Cholecystokinin (B1591339) (CCK) and Gastrin Receptor Systems

The biological effects of gastrin and its analogs, including tetragastrin, are mediated by a family of G protein-coupled receptors (GPCRs) known as the cholecystokinin (CCK) receptors. nih.govqiagen.comwikipedia.org There are two main subtypes of CCK receptors: CCK1 (formerly CCK-A for "alimentary") and CCK2 (formerly CCK-B for "brain"). wikipedia.orgguidetopharmacology.org7tmantibodies.com These two receptors share approximately 50% homology. wikipedia.org

The distinction between the two receptor subtypes lies primarily in their ligand selectivity and tissue distribution. guidetopharmacology.org7tmantibodies.com

CCK1 Receptors: These receptors show a high affinity for sulfated forms of CCK, such as CCK-8, and are found predominantly in peripheral tissues, especially the gastrointestinal tract. guidetopharmacology.org7tmantibodies.comnih.gov They play a key role in regulating gallbladder contraction, pancreatic enzyme secretion, and gut motility. cambridge.org

CCK2 Receptors: These receptors, also known as gastrin receptors, bind both gastrin and CCK with similar high affinity. colostate.eduqiagen.comguidetopharmacology.org They are widely expressed in the brain and are the primary receptor type in the stomach, where they mediate gastric acid secretion. cambridge.org7tmantibodies.comoup.com Tetragastrin exerts its effects by binding to the CCK2 receptor. nih.govoup.com

The binding of gastrin or CCK to their respective receptors initiates a cascade of intracellular signaling events. qiagen.com A primary pathway involves the activation of G-protein Gαq, which in turn stimulates phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C. qiagen.comoup.com These signaling pathways ultimately lead to the various physiological responses associated with gastrin and CCK, including gastric acid secretion and cell growth. qiagen.comoup.com

The table below summarizes the key characteristics of the CCK receptor subtypes.

| Receptor Subtype | Previous Name | Primary Ligand(s) | Primary Location(s) | Key Functions |

| CCK1 | CCK-A | Sulfated CCK | Gastrointestinal Tract | Gallbladder contraction, pancreatic enzyme secretion, gut motility cambridge.orgguidetopharmacology.org7tmantibodies.com |

| CCK2 | CCK-B / Gastrin Receptor | Gastrin, CCK | Brain, Stomach | Gastric acid secretion, regulation of anxiety and memory cambridge.orgguidetopharmacology.org7tmantibodies.comoup.comnih.gov |

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H/t20-,22-,23-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABSBRZDEYUBSD-RJPXAACDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5609-49-4 | |

| Record name | Tetragastrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAGASTRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130LLV7CL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Tetragastrin Action

Cholecystokinin-B/Gastrin Receptor (CCK2R) Agonism

Tetragastrin (B1682758) is a recognized agonist for the cholecystokinin (B1591339) (CCK) receptor family, with a notable preference for the cholecystokinin-B/gastrin receptor, commonly designated as CCK2R. medchemexpress.commedchemexpress.com This receptor is a G-protein coupled receptor (GPCR) found in the stomach and various tissues within the central nervous system. researchgate.netnih.gov The binding of tetragastrin to CCK2R is the critical first step that initiates its biological activity.

Receptor Binding Affinity and Selectivity

Tetragastrin, and the gastrin family of peptides, bind to the CCK2R with high affinity. jci.org The CCK2R exhibits an approximately 1,000-fold higher affinity for gastrin and its analogues, like tetragastrin, compared to the CCK-A receptor subtype. jci.org This selectivity is a key determinant of the specific physiological roles mediated by tetragastrin. The affinity of ligands for the CCK2R can be quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand displacement assays. For instance, studies on derivatives of the CCK4 peptide (tetragastrin) have shown high-affinity binding to brain CCK-B receptors, with some analogues exhibiting Ki values in the low nanomolar range. nih.gov

The following table displays the binding affinities of various CCK4 derivatives for the CCK-B receptor, illustrating the impact of structural modifications on receptor interaction.

Table 1: Binding Affinity of Tetragastrin Derivatives for CCK-B Receptors| Compound | Binding Affinity (Ki) for CCK-B Receptor (nM) |

|---|---|

| Boc-[(N-Me)Nle31,1Nal-NH2(33)]CCK4 | 2.8 nih.gov |

| Boc-[Phg31,1Nal-NH2(33)]CCK4 | 14 nih.gov |

Functional Ligand-Receptor Interactions

The interaction between tetragastrin and the CCK2R involves specific amino acid residues within the receptor's binding pocket. The C-terminal tetrapeptide sequence of gastrin (Trp-Met-Asp-Phe-NH2), which constitutes tetragastrin, is crucial for receptor binding and activation. ebi.ac.uk Both CCK1 and CCK2 receptors share the same COOH-terminal pentapeptide amide sequence for receptor binding. imrpress.com Molecular docking simulations and structural studies have identified key residues in the CCK2R, such as Arg356 and Asn353, as important for interactions with non-peptide antagonists, suggesting their role in the active site. imrpress.com The free CONH2 group at the C-terminus of tetragastrin is thought to be critical for the recognition of the agonist state of the CCK2R. nih.gov

Intracellular Signaling Cascades

Upon binding of tetragastrin to the CCK2R, a conformational change in the receptor activates intracellular signaling pathways. These cascades translate the extracellular signal into a specific cellular response. The primary pathways involve the modulation of adenylate cyclase activity and the activation of the nitric oxide synthase pathway, leading to distinct physiological outcomes.

Adenylate Cyclase Activity Modulation

The signaling pathway for gastrin and its analogues is complex and can differ from that of other secretagogues like histamine (B1213489). While histamine stimulates parietal cells by activating adenylate cyclase and increasing cyclic AMP (cAMP), the stimulatory effect of gastrin is primarily mediated by an increase in cytosolic calcium. sci-hub.seresearchgate.net However, some studies indicate that tetragastrin and histamine activate adenylate cyclase in the rat gastric mucosa through different receptors. medchemexpress.com Interestingly, in certain experimental models, such as the tumoral rat pancreatic acinar cell line AR 4-2J, gastrin and related peptides have been shown to inhibit adenylate cyclase activity through a pertussis toxin-sensitive mechanism, suggesting the involvement of an inhibitory G-protein (Gi). nih.gov This contrasts with the stimulatory effect on adenylate cyclase seen in normal rat pancreas, highlighting the context-dependent nature of the signaling response. nih.gov

Involvement of Nitric Oxide (NO) Pathway in Mucin Biosynthesis

A significant aspect of tetragastrin's action in the gastric mucosa is its ability to stimulate mucin biosynthesis, a key component of the gastric mucosal defense system. physiology.org This effect is mediated by the nitric oxide (NO) pathway. physiology.orgnih.gov Studies in rat gastric mucosa have demonstrated that tetragastrin-induced mucin synthesis is completely blocked by inhibitors of nitric oxide synthase (NOS). physiology.orgphysiology.org This indicates that NO is an essential downstream mediator of tetragastrin's effect on mucin-producing cells. physiology.org Specifically, gastrin-stimulated mucin biosynthesis mediated by NO appears to be limited to the surface mucous cells of the gastric oxyntic mucosa. physiology.orgnih.gov Nitric oxide is produced from L-arginine by NOS, and its production in various gastric cells, including mucosecretory cells, plays a role in gastric physiology. nih.govjneurosci.org

Divergent Signaling from Other Secretagogues (e.g., Histamine, Carbachol)

The signaling pathways initiated by tetragastrin exhibit clear differences when compared to other gastric secretagogues such as histamine and carbachol (B1668302). physiology.org While all three can stimulate aspects of gastric function, their mechanisms and target cells can vary. physiology.org For instance, in rat gastric mucosa, tetragastrin enhances the glycosylation step of mucin synthesis ([3H]glucosamine incorporation) but does not affect the protein synthesis component ([14C]threonine incorporation). physiology.orgphysiology.org In contrast, both histamine and carbachol stimulate both processes. physiology.orgphysiology.org

Furthermore, the stimulation of mucin biosynthesis by tetragastrin and histamine is lost after the removal of surface mucous cells, whereas the effect of carbachol persists, indicating that carbachol acts on deeper gland mucous cells as well. physiology.orgphysiology.org Crucially, only the stimulatory effect of tetragastrin on mucin synthesis is dependent on the nitric oxide pathway. physiology.orgnih.gov The stimulatory effects of histamine and carbachol are not blocked by NOS inhibitors. physiology.org This highlights a distinct signaling mechanism for tetragastrin in modulating gastric mucosal protection. physiology.org

The following table summarizes the differential effects of tetragastrin, histamine, and carbachol on mucin biosynthesis in the rat gastric corpus mucosa.

Table 2: Comparison of Secretagogue Effects on Mucin Biosynthesis| Feature | Tetragastrin | Histamine | Carbachol |

|---|---|---|---|

| Effect on Mucin Glycosylation | Stimulates physiology.orgphysiology.org | Stimulates physiology.orgphysiology.org | Stimulates physiology.orgphysiology.org |

| Effect on Mucin Peptide Synthesis | No effect physiology.orgphysiology.org | Stimulates physiology.orgphysiology.org | Stimulates physiology.orgphysiology.org |

| Target Cell Layer | Surface mucous cells physiology.orgphysiology.org | Surface mucous cells physiology.orgphysiology.org | Surface and gland mucous cells physiology.orgphysiology.org |

| Dependence on Nitric Oxide (NO) | Yes (completely dependent) physiology.orgnih.govphysiology.org | No physiology.org | No physiology.org |

Influence on Gene Expression and Cellular Regulation

Tetragastrin hydrochloride, the C-terminal tetrapeptide of gastrin, exerts significant influence on cellular functions by modulating the expression of specific genes. These molecular events are central to its role in processes such as cellular proliferation, tissue regeneration, and mucosal protection. Research has identified several key genes and regulatory pathways that are responsive to tetragastrin stimulation.

Modulation of Immediate Early Genes

A primary mechanism through which tetragastrin influences cellular activity is by inducing the expression of immediate early genes, such as c-fos. The protein product of the c-fos gene is a component of the AP-1 transcription factor, which in turn regulates the expression of other genes involved in cell cycle progression and proliferation.

Studies have demonstrated that the four C-terminal amino acids that constitute tetragastrin are indispensable for the stimulation of c-fos gene expression. bioscientifica.com Research using gastrin-17, of which tetragastrin is the active sequence, showed that substituting any of the four C-terminal amino acids (tryptophan, methionine, aspartic acid, or phenylalanine) with alanine (B10760859) resulted in a complete inactivation of its ability to induce c-fos expression in both rat pancreatic acinar (AR42J) and human colon cancer (Colo 320) cell lines. bioscientifica.com This highlights the structural specificity required for receptor activation and subsequent gene transcription. bioscientifica.com Furthermore, the amidation of the C-terminal phenylalanine is an absolute requirement for this biological activity; removal of the amide group completely inactivates gastrin-17-induced c-fos expression. bioscientifica.com This induction of c-fos is a key event linking tetragastrin to the regulation of cellular proliferation. bioscientifica.com

Regulation of Mucin Biosynthesis

Tetragastrin plays a distinct role in the regulation of gastric mucin, a key component of the protective mucus layer in the stomach. Its influence is highly specific, affecting the post-translational modification of mucin rather than the synthesis of its protein backbone.

In studies on rat gastric corpus mucosa, tetragastrin was found to stimulate the glycosylation process of mucin biosynthesis. physiology.orgphysiology.org This was evidenced by an enhanced incorporation of [³H]glucosamine, a precursor for glycosylation. physiology.orgphysiology.org However, it did not have a significant effect on the incorporation of [¹⁴C]threonine, an amino acid that is a major component of the mucin peptide backbone. physiology.orgphysiology.org This indicates that tetragastrin's primary role in this context is to promote the addition of carbohydrate side chains to the apomucin protein. physiology.org

The stimulatory effect of tetragastrin on mucin glycosylation is concentration-dependent. The effect is observed at concentrations of 10⁻⁸ M and 10⁻⁷ M, but not at lower (10⁻⁹ M) or higher (10⁻⁶ M and 10⁻⁵ M) concentrations. physiology.org This suggests a specific optimal range for its action, with higher doses potentially having an inhibitory effect that competes with the stimulatory signal-transduction pathways. physiology.orgphysiology.org

Furthermore, the stimulatory action of tetragastrin on mucin synthesis is localized to the surface mucous cells and is mediated by nitric oxide (NO). physiology.orgphysiology.org The tetragastrin-induced increase in mucin glycosylation was completely blocked by an inhibitor of nitric oxide synthase (NOS), indicating that NO is a critical downstream mediator in this signaling pathway. physiology.orgphysiology.org

| Tetragastrin Concentration (M) | Effect on [³H]Glucosamine Incorporation (Glycosylation) | Effect on [¹⁴C]Threonine Incorporation (Peptide Synthesis) |

|---|---|---|

| 10⁻⁹ | No significant effect | No significant effect |

| 10⁻⁸ | Significant increase (~34%) | No significant effect |

| 10⁻⁷ | Significant increase (similar to 10⁻⁸ M) | No significant effect |

| 10⁻⁶ | No significant effect | No significant effect |

| 10⁻⁵ | No significant effect | No significant effect |

Influence on Growth Factor Gene Expression

Beyond immediate early genes, gastrin, and by extension tetragastrin, regulates the expression of growth factors, contributing to its trophic effects on the gastric mucosa. One such target is the parathyroid hormone-like hormone (Pthlh) gene. umich.eduresearchgate.net Gastrin has been identified as a physiologic regulator of Pthlh in parietal cells. researchgate.net The mechanism of this regulation appears to involve post-transcriptional modification, as gastrin was found to slow the degradation of Pthlh messenger RNA (mRNA) transcripts, thereby increasing their half-life and abundance. umich.eduresearchgate.net This action supports the growth and maintenance of the gastric epithelium. nih.gov

Broader Cellular Regulation

The changes in gene expression induced by tetragastrin translate into broader effects on cellular regulation, particularly cell proliferation and tissue repair. The stimulation of cell proliferation in the regenerative gastric mucosa is a well-documented effect of gastrin, mediated through the cholecystokinin-B/gastrin receptor (CCK-BR). jci.org Studies have shown that in wound-healing models, increased levels of gastrin enhance cell proliferation at the ulcer margin, an effect that is completely inhibited by a CCK-BR antagonist. jci.org This confirms that the trophic actions of gastrin on the regenerative mucosa are channeled through this specific receptor, leading to the gene expression changes that drive cell growth and tissue repair. jci.org

| Target Gene/Process | Effect of Tetragastrin | Cellular Outcome | Mediating Factors |

|---|---|---|---|

| c-fos gene | Upregulation of expression | Stimulation of cellular proliferation | CCK-B/gastrin receptor |

| Mucin Biosynthesis | Stimulation of glycosylation | Enhanced mucosal protection | Nitric Oxide (NO) |

| Pthlh gene | Increased mRNA stability | Parietal cell growth and maintenance | CCK-B/gastrin receptor |

| Cell Proliferation | Stimulation | Tissue regeneration and wound healing | CCK-B/gastrin receptor |

Physiological and Pathophysiological Effects of Tetragastrin

Gastrointestinal System Physiology

Tetragastrin (B1682758), a synthetic C-terminal tetrapeptide of the hormone gastrin, exerts significant physiological effects on the gastrointestinal system. Its actions are primarily focused on the modulation of gastric acid secretion and the maintenance of mucosal integrity, with distinct mechanisms and regional specificities.

Tetragastrin stimulates gastric acid secretion through a dual pathway involving both direct and indirect actions on parietal cells, the primary acid-producing cells in the stomach. nih.govnih.gov

Direct Pathway: Tetragastrin binds to cholecystokinin (B1591339) B (CCK-B) receptors located on the basolateral membrane of parietal cells. nih.govpatsnap.com This binding event initiates an intracellular signaling cascade. It activates the enzyme phospholipase C, which in turn generates the secondary messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium ions from intracellular stores, and the resulting increase in cytoplasmic calcium concentration activates protein kinases. patsnap.com This cascade facilitates the translocation and insertion of the H+/K+ ATPase (proton pump) from cytoplasmic tubulovesicles into the apical membrane of the cell, leading to the active secretion of hydrogen ions into the gastric lumen. patsnap.comyoutube.com

Indirect Pathway: A significant portion of tetragastrin's effect is mediated indirectly through the stimulation of enterochromaffin-like (ECL) cells, which are also located in the gastric glands. nih.govnih.gov Tetragastrin binds to CCK-B receptors on ECL cells, prompting them to release histamine (B1213489). nih.govyoutube.com Histamine then diffuses to adjacent parietal cells and binds to their H2 receptors. wikipedia.org This interaction is a potent stimulus for acid secretion, activating a separate signaling pathway that increases intracellular cyclic AMP (cAMP) and further promotes the activity of the H+/K+ ATPase proton pump. wikipedia.org The indirect stimulation via histamine release is considered a major contributor to gastrin-mediated acid secretion. wikipedia.org

The stimulation of gastric acid secretion by tetragastrin is accompanied by profound and reversible morphological changes within the parietal cells. researchgate.net These alterations are centered on the dynamic rearrangement of intracellular membrane systems to maximize the surface area for acid secretion.

In a resting or unstimulated state, the parietal cell cytoplasm is characterized by an extensive network of tubulovesicular elements, which serve as an intracellular reservoir for the H+/K+ ATPase proton pumps. wikipedia.orgkenhub.com The apical (luminal) surface features only a few, short microvilli that project into an intracellular canaliculus. researchgate.netkenhub.com

Upon stimulation by tetragastrin, these tubulovesicles fuse with the membrane of the intracellular canaliculus. wikipedia.orgresearchgate.net This fusion process leads to a dramatic expansion of the canalicular network, which becomes highly elaborated with long, densely packed microvilli. researchgate.netkenhub.com This transformation effectively transfers the H+/K+ ATPase pumps to the secretory surface, massively increasing the apical membrane area and thereby enhancing the cell's capacity to secrete hydrochloric acid into the gastric lumen. wikipedia.orgkenhub.com

| Feature | Resting (Unstimulated) State | Stimulated State (Post-Tetragastrin) |

|---|---|---|

| Intracellular Membranes | Abundant tubulovesicular elements in the cytoplasm. kenhub.com | Tubulovesicular system is diminished or absent. kenhub.com |

| Secretory Canaliculi | Few and poorly developed with short microvilli. researchgate.net | Extensive and complex network with long, dense microvilli. researchgate.netkenhub.com |

| H+/K+ ATPase Location | Primarily located in the membranes of the tubulovesicular system. youtube.com | Translocated to the expanded apical canalicular membrane. youtube.com |

| Apical Surface Area | Minimal. | Dramatically increased. kenhub.com |

Beyond its role in acid secretion, tetragastrin also influences the protective mechanisms of the gastric mucosa, primarily through the modulation of mucin production.

Tetragastrin has been shown to stimulate the biosynthesis of gastric mucin, a key component of the protective mucus layer. Research in rat gastric mucosa demonstrates that tetragastrin enhances the incorporation of [3H]glucosamine, a precursor for the carbohydrate side chains of the mucin molecule. physiology.orgnih.gov This indicates that tetragastrin specifically promotes the glycosylation step of mucin synthesis. physiology.org Conversely, it does not significantly affect the incorporation of [14C]threonine, suggesting it does not alter the synthesis of the mucin protein core. physiology.orgnih.gov

This stimulatory effect on mucin biosynthesis is mediated by nitric oxide (NO). physiology.orgnih.gov The activation of mucin synthesis by tetragastrin can be completely blocked by inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. physiology.orgnih.gov Furthermore, this effect is localized specifically to the surface mucous cells of the gastric corpus, as the stimulation disappears when these cells are removed. physiology.orgnih.gov This aligns with findings that NOS immunoreactivity is limited to these surface cells. physiology.orgnih.gov

| Agent | Concentration | Effect on [3H]Glucosamine Incorporation (Glycosylation) | Effect on [14C]Threonine Incorporation (Protein Core) |

|---|---|---|---|

| Tetragastrin | 10-8 M | Significant increase (e.g., by 34%). physiology.org | No significant effect. physiology.orgnih.gov |

| Histamine | 10-5 M | Significant increase. physiology.org | Significant increase. physiology.org |

| Carbachol (B1668302) (CCh) | 10-5 M | Significant increase. physiology.org | Significant increase. physiology.org |

The effects of tetragastrin on mucosal defense are not uniform throughout the upper gastrointestinal tract; they exhibit a distinct regional specificity, being protective in the stomach corpus but potentially detrimental in the duodenum. nih.gov

Gastric Corpus: In the corpus of the stomach, administration of tetragastrin leads to an increase in mucin content. nih.gov This enhancement of the mucus layer contributes to a protective effect. Studies have shown that co-administration of tetragastrin can prevent gastric mucosal damage and inhibit the decrease in corpus mucin content caused by injurious agents like histamine. nih.gov The increase in gastric mucins induced by tetragastrin is directly related to the protective effect observed in the gastric mucosa. nih.gov

Duodenum: In contrast, the effect in the duodenum is markedly different. Following tetragastrin administration, a dose-related decrease in duodenal mucin content is observed, which can be accompanied by the appearance of mucosal lesions. nih.gov When challenged with histamine, tetragastrin does not protect the duodenal mucosa; instead, it aggravates the histamine-induced damage and fails to prevent the reduction in mucin content. nih.gov This detrimental effect in the duodenum is likely a consequence of two combined actions of tetragastrin: the potent stimulation of gastric acid secretion, which increases the acid load on the duodenum, and the simultaneous reduction of the protective duodenal mucin layer. nih.gov

| Parameter | Effect in Gastric Corpus | Effect in Duodenum |

|---|---|---|

| Mucin Content | Increased. nih.gov | Decreased in a dose-related manner. nih.gov |

| Effect on Histamine-Induced Injury | Prevents mucosal damage and inhibits mucin decrease (Protective). nih.gov | Aggravates mucosal damage and does not inhibit mucin reduction (Detrimental). nih.gov |

Central Nervous System (CNS) Manifestations

Modulation of Neurotransmitter Systems in Specific Brain Regions

The anxiogenic effects of tetragastrin are rooted in its ability to modulate various neurotransmitter systems within specific brain regions associated with anxiety and fear. ebi.ac.ukimrpress.com The cholecystokinin (CCK) system, for which tetragastrin is a potent agonist, is one of the most abundant peptidergic transmitter systems in the brain. mdpi.com An imbalance between excitatory and inhibitory neurotransmitters, such as glutamate (B1630785) and GABA, has been proposed as a key factor in the pathogenesis of panic disorder. ebi.ac.uk The neuropeptide S (NPS) system, which has been implicated in modulating both GABAergic and glutamatergic neurotransmission, appears to interact with the effects of tetragastrin. ebi.ac.uk

Furthermore, group II metabotropic glutamate receptors (mGluR2/3) are also involved in modulating anxiety, arousal, and stress. ebi.ac.uk Studies suggest that agonism of mGluR2/3 may play a role in central autonomic regulation and the response to pharmacological panic challenges like those induced by tetragastrin. ebi.ac.uk The CCK system also interacts with the dopaminergic system. mdpi.com Activation of the CCK2 receptor can mediate the release of dopamine (B1211576), an excitatory neuromodulator, and decrease the affinity of dopamine for its D2 receptor, which could contribute to pro-nociceptive effects. mdpi.com The widespread distribution of CCK and its receptors throughout the brain complicates the precise delineation of its roles, but it is clear that tetragastrin's effects are mediated through a complex interplay of multiple neurotransmitter systems. mdpi.com

CCK2R-Mediated Central Actions

The central actions of tetragastrin, including its potent anxiogenic and panic-inducing properties, are primarily mediated through its high affinity for the cholecystokinin-B receptor, now more commonly referred to as the cholecystokinin-2 receptor (CCK2R). mdpi.comnih.gov The gastrin receptor is also referred to as the CCK2 receptor due to the shared core amino acid sequence and comparable binding affinities of gastrin and CCK for this receptor. nih.gov The CCK2R is widely expressed in various regions of the brain. mdpi.com

Activation of the CCK2R by tetragastrin triggers a cascade of intracellular signaling events. nih.gov As a G-protein coupled receptor, the activated CCK2R can signal through Gq protein to activate phospholipase Cβ, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and subsequent increases in intracellular calcium and activation of protein kinase C. nih.gov These signaling pathways are involved in a wide range of cellular responses, including neuronal excitability. mdpi.com The critical role of the CCK2R in mediating the effects of tetragastrin has made it a significant target for the development of potential anxiolytic drugs, with CCK2R antagonists being investigated for their ability to block panic disorders. nih.gov

Role in Cell Proliferation and Malignancy

Modulation of Adenocarcinoma Incidence and Cellular Proliferation Rates in Models

In experimental models, tetragastrin has been shown to have complex effects on gastric carcinogenesis and cellular proliferation. In a study using inbred Wistar rats treated with the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine, the administration of tetragastrin significantly reduced both the incidence and the number of adenocarcinomas. medchemexpress.com Furthermore, this study observed that tetragastrin treatment resulted in a significantly lower labelling index of the antral mucosa, indicating a reduction in cellular proliferation in this region. medchemexpress.com This suggests a potential protective role for tetragastrin in certain contexts of gastric cancer development. medchemexpress.com Early studies also demonstrated that antagonism of certain neurotransmitter systems could ameliorate the course of experimentally induced gastric cancer. frontiersin.org

Conversely, other research points to a proliferative effect of gastrin and its analogues. In a mouse model of Barrett's esophagus, a precursor to esophageal adenocarcinoma, hypergastrinemia (high levels of gastrin) led to increased proliferation and expansion of the Barrett's-like tissue. oncotarget.com This pro-proliferative effect could be inhibited by a CCK2R blocker, highlighting the role of this receptor in mediating gastrin-stimulated cell growth. oncotarget.com In vitro studies have also shown that gastrin and CCK can induce a modest but significant increase in DNA synthesis in various cell lines that express the CCK2R. nih.gov

| Parameter | Effect of Tetragastrin Treatment | Reference |

|---|---|---|

| Incidence of Adenocarcinoma | Significantly reduced | medchemexpress.com |

| Number of Adenocarcinomas | Significantly reduced | medchemexpress.com |

| Labelling Index of Antral Mucosa | Significantly lower | medchemexpress.com |

Association with Gastrin-Promoted Cancers and Hypergastrinemia

There is a substantial body of evidence linking elevated levels of gastrin, a condition known as hypergastrinemia, to an increased risk of certain types of cancer, particularly in the gastrointestinal tract. ijbs.comnih.gov While hypergastrinemia itself may not act as a direct carcinogen, it is thought to promote the growth of pre-existing cancerous or precancerous lesions. ijbs.com Conditions that lead to hypergastrinemia, such as atrophic gastritis, pernicious anemia, Zollinger-Ellison syndrome, and long-term use of proton pump inhibitors, have been associated with an increased risk for enterochromaffin-like (ECL) cell tumors and gastric carcinoids. ijbs.commdpi.com

A prospective population-based study found that hypergastrinemia was associated with a significantly increased risk of developing gastric adenocarcinoma, particularly in the proximal (upper) part of the stomach and of the intestinal histological type. nih.gov This supports findings from rodent models where hypergastrinemia promotes carcinogenesis in the proximal stomach. nih.gov Gastrin and its receptor, CCK2R, are often re-expressed in various gastrointestinal cancers, including gastric and pancreatic cancer, where they can stimulate cancer cell growth through an autocrine mechanism. ijbs.comnih.gov This has led to the exploration of therapeutic strategies aimed at interrupting the gastrin-CCK2R signaling pathway to treat these malignancies. nih.gov

| Cancer Type/Location | Association with Hypergastrinemia | Odds Ratio (95% CI) |

|---|---|---|

| Gastric Adenocarcinoma (Overall) | Increased Risk | 2.2 (1.4-3.4) |

| Proximal Gastric Adenocarcinoma | Increased Risk | 6.1 (2.7-13.8) |

| Distal Gastric Adenocarcinoma | Not significantly associated | 1.7 (0.9-3.4) |

| Intestinal Type Gastric Adenocarcinoma | Increased Risk | 3.8 (1.8-7.9) |

| Diffuse Type Gastric Adenocarcinoma | Not significantly associated | 1.6 (0.7-3.7) |

In Vitro Studies on CCK2R-Expressing Cancer Cell Lines

Tetragastrin, a synthetic C-terminal tetrapeptide of gastrin, exerts its physiological and pathophysiological effects by binding to and activating the cholecystokinin 2 receptor (CCK2R), also known as the gastrin receptor. medchemexpress.com The expression of CCK2R has been identified in a wide array of human cancers, including those of the stomach, colon, pancreas, and lung, making the interaction between tetragastrin and this receptor a significant area of cancer research. frontiersin.orgnih.govresearchgate.net In vitro studies using cancer cell lines that endogenously express CCK2R have been instrumental in elucidating the cellular mechanisms triggered by this interaction. These studies consistently demonstrate that the activation of CCK2R by agonists like gastrin and tetragastrin can promote cancer cell proliferation, migration, and invasion, while inhibiting apoptosis. nih.govnih.govnih.gov

Effects on Cell Proliferation

A primary focus of in vitro research has been the trophic, or growth-promoting, effects of CCK2R activation. Studies have shown that gastrin and its analogues can induce a modest but significant increase in DNA synthesis and cell proliferation in various CCK2R-expressing cancer cell lines. frontiersin.org For instance, the human gallbladder cancer cell line SNU-308 and the ampulla of Vater cancer cell line SNU-478 both exhibit growth stimulation in response to gastrin-17. nih.gov In the SNU-308 cell line, a maximal growth-stimulating effect of 27% compared to the control was observed at a gastrin-17 concentration of 10⁻⁹ mol/L. nih.gov Similarly, the SNU-478 cell line showed a 21% increase in growth with gastrin-17 and a 23% increase with cholecystokinin-8 (CCK-8). nih.gov

The proliferative response is mediated through a complex network of intracellular signaling pathways initiated upon ligand binding to CCK2R. frontiersin.orgnih.gov This activation triggers G-proteins, leading to the stimulation of downstream effectors such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are crucial regulators of cell proliferation. frontiersin.org

| Cell Line Type | Specific Cell Line | Proliferative Effect Observed | Reference |

| Pancreatic Tumor (Rat) | AR42J | ~1.5-fold increase in DNA synthesis | frontiersin.org |

| Pituitary Adenoma (Rat) | GH3 | ~1.6-fold increase in DNA synthesis | frontiersin.org |

| Colon Cancer (Human) | HT-29 | Up to 1.6-fold increase in DNA synthesis | frontiersin.org |

| Gallbladder Cancer (Human) | SNU-308 | 27% growth stimulation with Gastrin-17 | nih.gov |

| Ampulla of Vater Cancer (Human) | SNU-478 | 21% growth stimulation with Gastrin-17 | nih.gov |

Effects on Cell Migration, Invasion, and Angiogenesis

Beyond promoting proliferation, the activation of CCK2R signaling is implicated in enhancing the migratory and invasive capabilities of cancer cells. In gastric cancer cell lines, overexpression of gastrin was found to promote cell migration into wound areas and increase invasion across Matrigel in Transwell assays. nih.gov This effect is linked to the upregulation of key proteins involved in metastasis, such as matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF). nih.gov

Furthermore, stimulation of CCK2R can lead to the secretion of various paracrine factors that facilitate migration and angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov In gastric cancer cells, CCK2R activation can induce the expression of interleukin-8 (IL-8) via NF-κB, a factor known to promote angiogenesis. nih.gov Studies on colorectal cancer cell lines have also shown that CCK2R activity increases the production of VEGF and prostaglandin (B15479496) E₂. nih.gov

Effects on Apoptosis

The gastrin/CCK2R signaling pathway also plays a role in regulating programmed cell death, or apoptosis. Research suggests that an active autocrine loop—where cancer cells secrete gastrin which then acts on their own CCK2R—is crucial for suppressing apoptosis and promoting cell survival. nih.gov In vitro studies on the SGC-7901 human gastric cancer cell line demonstrated that disrupting this loop, either by using a neutralizing antibody against gastrin or by knocking down the CCK2R expression with siRNA, led to a significant inhibition of cell proliferation and an increase in apoptosis. nih.gov This was accompanied by an increase in the expression of caspase-3, a key executioner enzyme in apoptosis, and a decrease in MMP-2 expression. nih.gov

| Cancer Cell Line | Experimental Approach | Key Findings | Reference |

| Gastric Cancer (SGC-7901) | Overexpression of gastrin | Promoted cell migration and invasion. Upregulated MMP-2 and VEGF. | nih.gov |

| Gastric Cancer (SGC-7901) | Blocking gastrin/CCK2R autocrine loop | Inhibited cell proliferation. Promoted apoptosis. Increased caspase-3 expression. Decreased MMP-2 expression. | nih.gov |

| Colorectal Cancer Cell Lines | CCK2R activity analysis | Increased production of VEGF and prostaglandin E₂. | nih.gov |

These in vitro findings underscore the multifaceted role of the tetragastrin/CCK2R signaling axis in cancer progression. By promoting cell proliferation and survival, and enhancing the machinery for cell migration and invasion, this pathway represents a significant contributor to the malignant phenotype of various cancers.

Structure Activity Relationship Sar Studies of Tetragastrin and Analogs

Criticality of the C-Terminal Tetrapeptide Sequence for Biological Activity

The C-terminal tetrapeptide amide sequence of gastrin, Trp-Met-Asp-Phe-NH2, is the essential component for its biological activity. frontiersin.orgbioscientifica.com This minimal sequence, known as tetragastrin (B1682758), demonstrates the full agonist effects of the larger gastrin molecule, including the stimulation of gastric acid secretion. bioscientifica.comnih.gov The amidated C-terminus is indispensable; non-amidated forms of gastrin show virtually no biological activity. frontiersin.org This amidation significantly influences the binding mode of the peptide to its receptor, the cholecystokinin (B1591339) 2 receptor (CCK2R). frontiersin.org The amide cap allows the C-terminus to penetrate the transmembrane domain of the receptor, whereas non-amidated versions tend to interact with the extracellular domain, leading to a loss of function. frontiersin.org

Studies involving modifications to this core tetrapeptide have further highlighted its importance. For instance, the removal of the C-terminal phenylalanine residue results in analogs that act as antagonists rather than agonists. nih.gov Specifically, tripeptide analogs based on the C-terminal sequence of gastrin can potently and specifically inhibit gastrin-stimulated acid secretion. nih.gov Alanine (B10760859) substitution of any of the four C-terminal amino acids leads to a significant reduction in receptor activation. bioscientifica.com These findings underscore that the entire Trp-Met-Asp-Phe-NH2 sequence is crucial for the agonistic activity of gastrin. bioscientifica.com

The table below summarizes the effect of C-terminal modifications on the biological activity of tetragastrin analogs.

| Modification | Resulting Activity | Reference |

| Removal of C-terminal Phenylalanine | Antagonist | nih.gov |

| Alanine substitution of any of the four C-terminal amino acids | Strongly reduced receptor activation | bioscientifica.com |

| Non-amidation of the C-terminus | Loss of biological activity | frontiersin.org |

Effects of N-Terminal Modifications on Agonist Potency, Efficacy, and Receptor Selectivity

Modifications at the N-terminus of tetragastrin and its analogs can significantly influence their potency, efficacy, and selectivity for cholecystokinin (CCK) receptors, particularly the CCK-A (CCK1R) and CCK-B/gastrin (CCK2R) subtypes. nih.govfrontiersin.org While the C-terminal tetrapeptide is the minimal sequence for biological activity, the N-terminal region plays a crucial role in modulating these properties.

Systematic replacement of the N-terminal Boc (tert-butyloxycarbonyl) group in tetrapeptide CCK-A agonists with various amides, ureas, carbamates, and sulfonamides has been explored. nih.gov Many of these modifications resulted in analogs that maintained good potency and selectivity for the CCK-A receptor. nih.gov This suggests a degree of tolerance for structural diversity at the N-terminus, allowing for the optimization of physicochemical properties without compromising biological activity. nih.gov

In the context of developing radiolabeled gastrin analogs for therapeutic applications, N-terminal modifications have been investigated to improve stability and tumor-targeting properties. nih.gov For example, the introduction of a penta-DGlu moiety or a non-charged hydrophilic linker at the N-terminus of minigastrin analogs was shown to retain strong receptor binding and enhance stability. nih.gov Specifically, replacing the four N-terminal amino acids with a non-charged hydrophilic linker led to reduced accumulation in non-target organs. nih.gov

The table below illustrates the impact of various N-terminal modifications on the properties of tetragastrin analogs.

| N-Terminal Modification | Effect on Potency/Efficacy | Effect on Receptor Selectivity | Reference |

| Replacement of Boc group with various amides, ureas, carbamates, and sulfonamides | Maintained good potency | Maintained good selectivity for CCK-A receptor | nih.gov |

| Introduction of a penta-DGlu moiety | Retained strong receptor binding, enhanced stability | Not specified | nih.gov |

| Replacement of four N-terminal amino acids with a non-charged hydrophilic linker | Retained strong receptor binding, enhanced stability, lowered absorption in dose-limiting organs | Not specified | nih.gov |

Contribution of Specific Amino Acid Residues (e.g., Tryptophan) to Activity

The individual amino acid residues within the C-terminal tetrapeptide of gastrin each play a critical role in its biological activity, with the tryptophan (Trp) residue being of particular importance. bioscientifica.comnih.gov The indole (B1671886) ring of tryptophan is essential for the interaction of pancreozymin (a member of the gastrin/CCK family) with its receptor. nih.gov

Studies have shown that modifications to the tryptophan residue significantly impact the peptide's affinity and activity. For instance, methylation of the nitrogen atom in the indole ring, which prevents hydrogen bond formation, markedly reduces the affinity of the peptide for its receptor. nih.gov Similarly, replacing the nitrogen atom in the indole ring with sulfur or oxygen, which reduces the charge donor capacity, also leads to a substantial decrease in affinity and activity. nih.gov Tetrafluorination of the tryptophan residue, which also diminishes its charge donor capacity, results in an even greater reduction in the activity and affinity of octapeptide analogs. nih.gov These findings suggest that the charge donor capacity of the tryptophan residue is of primary importance for the biological activity of these peptides, with hydrogen bond formation and hydrophobicity playing secondary roles. nih.gov

The other residues in the C-terminal tetrapeptide are also crucial. As mentioned previously, the C-terminal Phe-amide residue is essential for gastrin-induced acid secretion mediated by the CCK2 receptor. bioscientifica.com

The table below details the effects of modifications to the Tryptophan residue on the biological activity of gastrin/CCK analogs.

| Tryptophan Modification | Effect on Affinity | Effect on Activity | Reference |

| Methylation of indole nitrogen | Markedly reduced | Markedly reduced | nih.gov |

| Replacement of indole nitrogen with sulfur or oxygen | Large reduction | Large reduction | nih.gov |

| Tetrafluorination of the indole ring | Large reduction | Large reduction | nih.gov |

Conformational Analysis and Molecular Modeling Approaches

Conformational analysis and molecular modeling are powerful tools for understanding the structure-activity relationships of tetragastrin and its analogs. These approaches provide insights into the three-dimensional structures of these peptides and how they interact with their receptors.

Molecular mechanics force fields have been developed to model the interactions of tetracycline (B611298) analogs, which can be applied to peptide structures as well, with biological macromolecules like proteins and RNA. nih.gov Such models help in understanding the preferred conformations of these molecules in solution and when bound to their targets. nih.gov For instance, conformational searches can identify low-energy structures that are likely to be biologically active. nih.gov

Pharmacophore hypotheses have been developed for CCK-B/gastrin receptor antagonists. cornell.edu These models identify the key chemical features and their spatial arrangement necessary for a molecule to bind to the receptor and exert an antagonistic effect. cornell.edu A predictive pharmacophore model for CCK-B receptor antagonists was generated that included two hydrogen bond donors, one hydrophobic aliphatic feature, and one hydrophobic aromatic feature. cornell.edu This model can be used as a 3D query in virtual screening to identify new potential antagonists. cornell.edu

Molecular dynamics simulations have been employed to investigate the interaction between the C-terminal pentapeptide of gastrin and the CCK2R. frontiersin.org These simulations revealed that the C-terminal amide cap is crucial for the peptide's binding mode, allowing it to penetrate the transmembrane domain of the receptor. frontiersin.org In contrast, the non-amidated form interacts differently, leading to a loss of activity. frontiersin.org

Impact of Lipidation on Peptidic Bioactivity and Permeability

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a strategy used to modulate the physicochemical and pharmacological properties of bioactive peptides like tetragastrin. nih.govnih.gov This modification can enhance a peptide's therapeutic potential by altering its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The addition of a lipid group increases the lipophilicity of the peptide, which can affect its secondary structure, as well as its binding to receptors and cell membranes. nih.govnih.gov An important consequence of lipidation is the potential for increased cell membrane permeability. nih.gov The lipid component can enhance the peptide's affinity for the cell membrane, facilitating its insertion and potentially leading to higher cellular uptake. nih.gov

The site of lipidation within the peptide chain is a critical factor that can influence the pharmacokinetic and pharmacodynamic properties of the resulting lipopeptide. nih.gov The length of the attached lipid can also have a profound and often unpredictable effect on the potency and pharmacologic activity of the therapeutic. nih.gov For some peptides, increasing lipid length leads to decreased potency, while for others, it can lead to increased potency or an optimal potency at an intermediate length. nih.gov

While lipidation can improve the functionality of some peptides, its effect is not universally beneficial and depends on the specific peptide's properties. For instance, lipidation can enhance the antibacterial activity of hydrophilic peptides but may eliminate the activity of hydrophobic ones. chemistryviews.org Furthermore, lipidation can sometimes increase the cytotoxicity of peptides towards mammalian cells. chemistryviews.org

Advanced Research Methodologies and Experimental Models

In Vivo Animal Models for Systemic and Organ-Specific Investigations

Rodent models, particularly rats, are extensively used to investigate the systemic and organ-specific effects of tetragastrin (B1682758) on gastric physiology and its role in mucosal protection. These in vivo models allow for the examination of complex physiological responses that involve interactions between different cell types and systems.

Studies in Wistar rats have been crucial in defining the dual effects of tetragastrin on the gastroduodenal mucosa. nih.gov Administration of tetragastrin was found to increase the mucin content in the corpus of the stomach without causing macroscopic damage. nih.gov This increase in gastric mucin is directly linked to a protective effect. For instance, co-administration of tetragastrin was shown to prevent gastric mucosal damage induced by agents like 50% ethanol (B145695) or histamine (B1213489) and inhibit the associated decrease in mucin content. medchemexpress.comnih.gov This protective action is dose-dependent. medchemexpress.com

Conversely, in the duodenum of the same animal models, tetragastrin administration led to a decrease in mucin content and the appearance of mucosal lesions, an effect that was aggravated in the presence of histamine. nih.gov This highlights the region-specific actions of the compound.

Rodent models are also used to study the secretagogue effects of tetragastrin. In perfusing rat stomach preparations, tetragastrin stimulates dose-dependent secretion of both gastric acid and pepsin. nih.gov Furthermore, research in rats has shown that tetragastrin administration can significantly reduce the incidence of chemically-induced adenocarcinomas in the antral mucosa. medchemexpress.com It also helps decrease mucosal erosions and ulcerations in the colon during chemical insult, suggesting a broader protective role in the gastrointestinal tract. nih.gov

Age-related changes in the response to tetragastrin have also been investigated using rat models. The stimulatory effect of tetragastrin on gastric mucin biosynthesis is present in young (7-week-old) rats but is diminished in middle-aged (52-week-old) rats, a change linked to an age-related loss of nitric oxide synthase function in the stomach's surface mucous cells. nih.gov

Table 3: Effects of Tetragastrin in Rat Gastroduodenal Mucosa

| Parameter | Gastric Mucosa (Corpus) | Duodenal Mucosa | Citation |

|---|---|---|---|

| Mucin Content | Increased | Decreased | nih.gov |

| Mucosal Integrity | No damage; protective against injury (e.g., from ethanol, histamine) | Lesions appeared; aggravated histamine-induced damage | medchemexpress.comnih.gov |

| Response to Injury | Co-administration prevented damage and mucin decrease | Co-administration did not prevent damage or mucin decrease | nih.gov |

Animal Models for Behavioral and Neuropharmacological Research

Tetragastrin, also known as cholecystokinin-tetrapeptide (CCK-4), is a potent tool in behavioral and neuropharmacological research, primarily for its ability to induce anxiety and panic-like states in animal models. This facilitates the study of anxiety disorders and the screening of novel anxiolytic drugs. mdpi.comwikipedia.orgneurofit.com Rodent models are central to this research, with behavioral changes being meticulously quantified through a variety of established tests. protagenic.com

In rats, the administration of CCK-4 has been shown to produce behaviors indicative of increased anxiety. nih.govnih.gov For instance, in the elevated plus-maze—a widely used model for assessing anxiety—rats treated with a BOC-CCK-4, a derivative of tetragastrin, spent significantly less time in the open arms and made fewer entries into them, a classic sign of anxiogenic effects. nih.gov Similarly, in the two-compartment black-and-white box, BOC-CCK-4-treated rats showed a decrease in time spent and locomotor activity in the brightly lit compartment. nih.gov Furthermore, in a novelty-suppressed feeding paradigm, the peptide increased the suppression of feeding behavior. nih.gov In rat pups separated from their mother, BOC-CCK-4 was also found to increase the number of ultrasonic distress vocalizations, a key indicator of anxiety in this model. nih.gov

These models are crucial for understanding the neurobiological underpinnings of anxiety and for the preclinical evaluation of potential anti-panic and anxiolytic medications. neurofit.com The anxiogenic effects of CCK-4 are believed to be mediated through the activation of CCK2 receptors in the brain. mdpi.com Pre-treatment with CCK receptor antagonists has been shown in animal studies to block these anxiogenic effects, validating the use of these models for screening new therapeutic agents. nih.gov

Table 1: Effects of Tetragastrin (CCK-4) Analogs in Rodent Anxiety Models

| Animal Model | Tetragastrin Analog | Observed Behavioral Effect | Implication |

|---|---|---|---|

| Elevated Plus Maze (Rats) | BOC-CCK-4 | Reduced time in and entries into open arms | Anxiogenic-like behavior |

| Two-Compartment Black-and-White Box (Rats) | BOC-CCK-4 | Decreased time and activity in the white compartment | Anxiogenic-like behavior |

| Novelty Suppressed Feeding (Rats) | BOC-CCK-4 | Increased suppression of feeding | Anxiogenic-like behavior |

| Ultrasonic Vocalization (Rat Pups) | BOC-CCK-4 | Increased number of distress calls | Anxiogenic-like behavior |

| Predator Scent-Induced Anxiety (Rats) | Endogenous CCK-4 | Increased brain levels of CCK-4 correlated with "freezing" posture | Implication of endogenous CCK-4 in anxiety |

Xenograft and Carcinogenesis Models for Antitumor Efficacy

The role of tetragastrin and its analogs in cancer research is primarily linked to the overexpression of its target, the cholecystokinin-2 (CCK2) receptor, in various tumors. nih.govmdpi.com This has led to the use of xenograft and carcinogenesis models to evaluate the potential of tetragastrin-based compounds for both cancer imaging and therapy.

In carcinogenesis models, tetragastrin has been investigated for its effects on tumor development. For example, in a study involving inbred Wistar rats treated with the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine, the administration of tetragastrin was found to significantly reduce the incidence and number of adenocarcinomas. medchemexpress.com This suggests a potential protective role in certain models of gastric carcinogenesis.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are instrumental in assessing the antitumor efficacy of novel therapeutic agents. For tumors that overexpress the CCK2 receptor, such as medullary thyroid carcinoma (MTC), small cell lung cancer, and some gastrointestinal stromal tumors, xenograft models are crucial for testing the targeting capabilities of radiolabeled tetragastrin analogs. nih.govmdpi.com For instance, athymic mice bearing tumors from the rat pancreatic acinar cell line AR4-2J, which expresses the CCK2 receptor, have been used to evaluate the tissue distribution of new technetium-99m (99mTc)-labeled minigastrin analogs. nih.gov These studies demonstrated rapid and specific localization of the radiolabeled peptides in the CCK2 receptor-expressing tumors. nih.gov

Table 2: Application of Tetragastrin and its Analogs in Oncological Animal Models

| Model Type | Animal Model | Tumor/Carcinogen | Tetragastrin/Analog Application | Key Finding |

|---|---|---|---|---|

| Carcinogenesis | Inbred Wistar Rats | N-methyl-N'-nitro-N-nitrosoguanidine | Tetragastrin | Reduced incidence and number of adenocarcinomas |

| Xenograft | Athymic Mice | AR4-2J (pancreatic) tumor | 99mTc-labeled minigastrin analogs | Specific localization in CCK2 receptor-expressing tumors |

| Xenograft | SCID Mice | CCK2R-positive tumor | 111In-labeled truncated gastrin analog with phosphoramidon (B1677721) | 8-fold increase in tumor uptake |

Advanced Imaging and Diagnostic Techniques in Research

Development of Radiolabeled Bioconjugates for Molecular Imaging

The overexpression of CCK2 receptors on various cancer cells provides a molecular target for diagnostic imaging. nih.govmdpi.com This has spurred the development of radiolabeled bioconjugates of tetragastrin and its analogs, which can be used to visualize tumors using techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET).

A significant focus of this research has been on analogs of minigastrin, a larger peptide that contains the C-terminal tetrapeptide sequence of tetragastrin responsible for receptor binding. nih.govnih.gov These analogs are often conjugated with a chelating agent, such as DOTA, which can stably bind to a radionuclide. nih.gov A variety of radionuclides have been employed for imaging purposes. Technetium-99m (99mTc) is a commonly used isotope for SPECT due to its favorable nuclear properties. nih.govwikipedia.orgradiopaedia.org Studies have demonstrated the successful labeling of minigastrin analogs with 99mTc, resulting in radiotracers that show specific uptake in CCK2 receptor-expressing tumors in animal models. nih.gov

Other radionuclides used in the development of these imaging agents include Indium-111 (111In), which has also been successfully used to label gastrin analogs. nih.gov The co-administration of a neutral endopeptidase (NEP) inhibitor, such as phosphoramidon, has been shown to significantly increase the bioavailability and tumor uptake of these radiolabeled peptides by preventing their rapid in vivo degradation. nih.gov

Table 3: Radionuclides Used in Tetragastrin Analog Bioconjugates for Molecular Imaging

| Radionuclide | Imaging Modality | Chelator Example | Key Characteristics |

|---|---|---|---|

| Technetium-99m (99mTc) | SPECT | Tetraamine-based | Ideal nuclear properties, readily available |

| Indium-111 (111In) | SPECT | DOTA | Allows for imaging at later time points due to longer half-life |

Immunohistochemical and Immunofluorescence Applications in Tissue Analysis

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques for visualizing the distribution and localization of specific proteins within tissue sections. nih.gov In the context of tetragastrin research, these methods are not used to directly visualize tetragastrin itself but are crucial for identifying the cells and tissues that express its target, the CCK2 receptor, as well as the gastrin-producing G-cells.

IHC studies have been instrumental in mapping the location of gastrin/CCK-B receptors in various tissues. For example, in the canine and guinea-pig stomach, antibodies against the CCK-B receptor have been used to identify receptor-positive cells, which were found to be the somatostatin-producing D cells in the gastric mucosa and submucosal smooth muscle cells. nih.gov Similarly, in human tissues, IHC has been used to localize CCK1 receptors, which are closely related to CCK2 receptors, in both normal and neoplastic tissues, revealing their presence in chief cells of the gastric mucosa and in certain neuroendocrine tumors. nih.govresearchgate.net

Immunofluorescence techniques have also been applied to visualize gastrin-producing cells in conventionally fixed and stained tissue sections, allowing for the clear demonstration of surrounding structures. nih.gov These techniques are vital for understanding the physiological roles of the gastrin/CCK system and for identifying tumors that may be candidates for therapies targeting the CCK2 receptor. nih.govtestcatalog.orgleicabiosystems.comviamedica.pl

Ultra-High-Resolution Microscopy for Subcellular Events

The interaction of tetragastrin with the CCK2 receptor at the cell membrane is a dynamic process that involves receptor binding, conformational changes, and potentially receptor dimerization and internalization. Ultra-high-resolution microscopy could provide unprecedented insights into these events. For example, STORM could be used to visualize the spatial organization and clustering of CCK2 receptors on the cell surface before and after stimulation with tetragastrin. This could help to elucidate the molecular mechanisms of receptor activation and signaling.

Furthermore, these techniques could be used to track the trafficking of the tetragastrin-receptor complex within the cell following internalization. This would provide a more detailed understanding of the fate of the receptor and its ligand, which has implications for the development of targeted radionuclide therapies, where prolonged retention of the radiolabeled ligand within the tumor cell is desirable.

Computational and Biophysical Methodologies

Computational and biophysical techniques play a crucial role in understanding the molecular interactions between tetragastrin and its receptor, and in the rational design of novel analogs with improved properties.

Molecular docking is a computational method used to predict the binding mode of a ligand to its receptor. nih.gov This technique has been applied to study the interaction of minigastrin analogs with a homology model of the CCK2 receptor. nih.govdntb.gov.uaresearchgate.net These studies have provided insights into the specific amino acid residues of the receptor that are important for binding and have helped to explain the observed structure-activity relationships of different analogs. researchgate.netnih.gov For example, docking studies have shown that the C-terminal part of the peptide enters a cavity formed by the receptor's helices, while the N-terminus, where chelators for radionuclides are often attached, is more exposed to the solvent. nih.gov This information is invaluable for the design of new radiopharmaceuticals, as it suggests that modifications at the N-terminus may be well-tolerated without significantly compromising receptor binding affinity.

Biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the three-dimensional structure and dynamics of molecules in solution. organicchemistrydata.orgrsc.orgnih.gov 1H and 13C NMR studies have been conducted on pseudo-peptide analogs of the C-terminal tetrapeptide of gastrin. nih.gov These studies have helped to characterize the conformational effects of modifying the peptide backbone, which can influence the biological activity of the molecule. nih.gov

Molecular Docking and Drug Sensitivity Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Tetragastrin, docking studies have been instrumental in elucidating the molecular interactions between gastrin analogues and the cholecystokinin (B1591339) 2 receptor (CCK2R), the primary biological target. nih.govnih.gov These simulations provide atomic-level insights into the binding mechanism, which is crucial for understanding its biological function and for the rational design of new therapeutic agents. nih.gov

Computational models, often built through homology modeling in the absence of a crystal structure, are used to simulate the docking of Tetragastrin and its analogues into the CCK2R binding pocket. nih.gov Studies have consistently shown that the C-terminal end of the peptide, which includes the essential Trp-Met-Asp-Phe-NH2 sequence, penetrates deep into the binding cavity formed by the receptor's transmembrane helices. nih.govnih.gov The indispensable C-terminal amide cap is noted to significantly influence the binding mode, allowing the C-terminus to penetrate the transmembrane domain of the receptor. nih.gov Molecular dynamics simulations further reveal key residues and interactions that stabilize the complex. nih.govfrontiersin.org

Key findings from docking studies include the identification of specific amino acid residues within the CCK2R that form critical contacts with the ligand. These interactions are fundamental for the high-affinity binding required for receptor activation.

Table 1: Key Interacting Residues in the CCK2R-Ligand Complex Identified via Molecular Modeling

| Interacting Residue Type in CCK2R | Specific Residues (Example) | Role in Binding |

|---|---|---|

| Positively Charged Cluster | Arg208, Arg213, Arg215, Arg356, Arg365 | Interacts with the negatively charged C-terminus of non-amidated peptides. nih.gov |

| Transmembrane Helices | Residues within TM2, TM3, TM6, TM7 | Form the binding pocket and establish key contacts with the peptide ligand. researchgate.net |

| Extracellular Loops | N/A | The N-terminus of larger analogues (like CP04) is often exposed to the solvent at the binding site outlet. nih.gov |

Drug sensitivity profiling complements computational predictions by assessing the biological response of cells to a compound. For Tetragastrin and its analogues, this often involves evaluating their effects on cancer cells that overexpress CCK2R. nih.govacs.orgnih.gov These assays determine the potency and efficacy of CCK2R-targeted agents in a preclinical setting.

A common method involves in vitro cytotoxicity assays using CCK2R-transfected cell lines. acs.org In these experiments, cells are incubated with increasing concentrations of a drug conjugate (e.g., Tetragastrin linked to a cytotoxic agent), and the effect on cell viability or proliferation is measured. acs.org This allows for the determination of key parameters like the IC50 value, which quantifies the drug's potency. Furthermore, in vivo studies using tumor-bearing animal models are conducted to assess the therapeutic response of CCK2R-positive tumors to treatment with agents like radiolabeled minigastrin analogues. nih.govthno.org Such studies have demonstrated that targeting the CCK2R can lead to tumor growth delay or regression, confirming the sensitivity of these tumors to receptor-targeted therapy. acs.orgnih.gov

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling is another key computational strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. For the CCK2R, pharmacophore models have been developed primarily for antagonists, helping to guide the virtual screening of compound libraries to find new, structurally diverse molecules with the potential for high-affinity binding.

Ligand design strategies for Tetragastrin and other CCK2R agonists are focused on overcoming the inherent limitations of natural peptides as drugs, such as poor metabolic stability and unfavorable pharmacokinetics. nih.govnih.gov The core C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is essential for receptor binding and serves as the foundation for designing novel analogues. nih.gov The primary goals of these strategies are to enhance tumor uptake and retention while minimizing accumulation in non-target organs like the kidneys. nih.gov

Several key strategies have been employed:

Amino Acid Substitution: To improve stability, oxidation-sensitive amino acid residues, such as methionine (Met), are often replaced with more stable bioisosteres like norleucine (Nle). This substitution prevents the loss of receptor affinity that occurs upon oxidation. nih.gov

Backbone Modification: The peptide backbone itself can be modified to resist enzymatic degradation. One such strategy is the substitution of an amide bond with a 1,4-disubstituted 1,2,3-triazole, which acts as a bioisostere of the trans-amide bond and can improve receptor affinity. nih.gov

Development of Non-Peptidic Ligands: To circumvent the general problems associated with peptide drugs, non-peptidic compounds have been developed. nih.gov These small molecules, often identified through screening and rational design, can offer improved oral bioavailability and metabolic stability.

Conjugation for Targeting: Tetragastrin analogues are frequently conjugated to other molecules for specific applications. For instance, chelating agents like DOTA are attached to allow for radiolabeling with metals such as Gallium-68 or Lutetium-177, creating radiopharmaceuticals for tumor imaging and therapy. nih.gov

These rational design approaches have led to the development of numerous gastrin analogues with improved pharmacological properties for potential use in oncology. nih.govnih.gov

Table 2: Ligand Design Strategies for CCK2R-Targeting Peptides

| Design Strategy | Example of Modification | Purpose |

|---|---|---|

| Increase Metabolic Stability | Replacement of Methionine (Met) with Norleucine (Nle). nih.gov | Prevent loss of receptor affinity due to oxidation. nih.gov |

| Improve Receptor Affinity | Substitution of an amide bond with a 1,2,3-triazole ring. nih.gov | Act as a stable bioisostere and contribute to binding affinity. nih.gov |

| Enhance Tumor Targeting | Development of radiolabeled gastrin analogues (e.g., with 177Lu). thno.orgnih.gov | Enable diagnostic imaging and targeted radionuclide therapy of CCK2R-expressing tumors. nih.gov |

| Improve Pharmacokinetics | Development of non-peptidic compounds (e.g., benzodiazepine (B76468) derivatives). nih.gov | Overcome limitations of peptide drugs, such as rapid clearance and poor oral bioavailability. nih.gov |

Pharmacological Interactions and Modulators of Tetragastrin Activity

Cross-Reactivity and Interactions with Histamine (B1213489) and Cholinergic Agonists

The physiological regulation of gastric acid secretion involves a complex interplay between gastrin, histamine, and acetylcholine. These three key stimulants exhibit potentiating interactions, meaning their combined effect is greater than the sum of their individual effects nih.gov. While tetragastrin (B1682758), histamine, and cholinergic agonists like carbachol (B1668302) (CCh) all stimulate gastric functions, their specific actions and dependencies can be distinct.

Research on rat gastric mucosa reveals that tetragastrin, histamine, and CCh each have unique effects on mucin biosynthesis. In the corpus (body) of the stomach, all three stimulate mucin production, but through different pathways nih.govphysiology.org. Tetragastrin's effect on mucin synthesis is localized to the surface mucous cells and is dependent on nitric oxide (NO), whereas the stimulatory effects of histamine and CCh are not nih.govphysiology.org. Furthermore, after the removal of surface mucous cells, the stimulatory effect of tetragastrin and histamine on mucin synthesis disappears, while the effect of CCh persists in the deeper corpus region physiology.org. In the antrum of the stomach, only CCh was found to stimulate mucin biosynthesis; tetragastrin and histamine had no significant effect nih.govphysiology.org.

| Stimulant | Effect on Corpus Mucin Synthesis | Effect on Antrum Mucin Synthesis | Dependence on Surface Mucous Cells |

| Tetragastrin | Stimulates nih.govphysiology.org | No significant effect nih.govphysiology.org | Dependent nih.govphysiology.org |

| Histamine | Stimulates nih.govphysiology.org | No significant effect nih.govphysiology.org | Dependent nih.govphysiology.org |

| Carbachol (CCh) | Stimulates nih.govphysiology.org | Stimulates nih.govphysiology.org | Independent physiology.org |

Effects of Selective CCK2R Antagonists on Tetragastrin-Mediated Responses

The development of potent and selective antagonists for the CCK2 receptor (also known as the gastrin receptor) has been instrumental in clarifying the pathways through which tetragastrin and gastrin act. These antagonists competitively block the receptor, thereby inhibiting tetragastrin-mediated physiological responses.

Numerous non-peptide CCK2R antagonists have been shown to effectively inhibit gastrin-stimulated responses. For instance, YF476 (Netazepide) is an extremely potent and highly selective CCK2R antagonist nih.govbohrium.com. In vivo studies in rats and dogs demonstrated that YF476 dose-dependently inhibits pentagastrin-stimulated gastric acid secretion nih.govbohrium.com. Crucially, YF476 did not affect histamine- or bethanechol- (a cholinergic agonist) induced acid secretion, confirming that its action is specific to the gastrin pathway and that the CCK2R is not involved in histamine- or cholinergic-induced secretion nih.govbohrium.com. Similarly, other selective antagonists like L-365,260 and JB 93182 have been shown to block gastrin-mediated effects nih.govkarger.comnih.govnih.gov.